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Compound of Interest

Compound Name: (Indolin-4-yl)methanol

Cat. No.: B152004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the expected spectral data for

(Indolin-4-yl)methanol, a molecule of interest in medicinal chemistry and drug development.

Due to the limited availability of published experimental spectra for this specific compound, this

document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. These predictions are supported by established spectroscopic

principles and data from closely related analogous structures. Detailed experimental protocols

for acquiring NMR, IR, and MS spectra are also provided to guide researchers in their own

analytical work.

Chemical Structure and Properties
IUPAC Name: (Indolin-4-yl)methanol

CAS Number: 905274-11-5

Molecular Formula: C₉H₁₁NO

Molecular Weight: 149.19 g/mol

Structure: (Indolin-4-yl)methanol Chemical Structure
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Predicted Spectral Data
The following tables summarize the predicted spectral data for (Indolin-4-yl)methanol. These

predictions are based on computational models and analysis of spectral data from analogous

compounds such as indoline and other substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.10 t 1H H-6

~6.85 d 1H H-5

~6.70 d 1H H-7

~4.70 s 2H -CH₂OH

~3.65 t 2H H-2

~3.10 t 2H H-3

~2.00 (broad s) s 1H -OH

~4.50 (broad s) s 1H -NH

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

~150.0 C-7a

~130.0 C-3a

~128.0 C-6

~125.0 C-4

~118.0 C-5

~110.0 C-7

~65.0 -CH₂OH

~47.0 C-2

~30.0 C-3

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad
O-H stretch (alcohol), N-H

stretch (amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch

~1600, ~1480 Medium
Aromatic C=C skeletal

vibrations

~1450 Medium CH₂ scissoring

~1250 Medium C-N stretch

~1050 Strong C-O stretch (primary alcohol)

~750 Strong
Aromatic C-H out-of-plane

bend
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Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Value Relative Intensity Proposed Fragment Ion

149 High [M]⁺ (Molecular Ion)

131 Medium [M - H₂O]⁺

120 Medium [M - CH₂OH]⁺

118 High
[M - CH₂OH - H₂]⁺ or [Indole]⁺

fragment

91 Medium Tropylium ion fragment

Experimental Protocols
The following sections detail standard experimental procedures for obtaining NMR, IR, and MS

spectra of organic compounds like (Indolin-4-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Sample Weighing: Accurately weigh 5-10 mg of (Indolin-4-yl)methanol for ¹H NMR and 20-

50 mg for ¹³C NMR.

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble

(e.g., CDCl₃, DMSO-d₆, or Methanol-d₄).

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated

solvent in a clean, dry vial.

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate

matter, transfer the solution into a standard 5 mm NMR tube.

Internal Standard: If quantitative analysis or precise chemical shift referencing is required,

add a small amount of an internal standard such as tetramethylsilane (TMS).
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Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2. Instrument Parameters (Typical for a 500 MHz Spectrometer)

¹H NMR:

Pulse Program: Standard single-pulse (zg30 or similar).

Spectral Width: -2 to 12 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 8-16.

¹³C NMR:

Pulse Program: Proton-decoupled (zgpg30 or similar).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)

Grinding: Grind 1-2 mg of (Indolin-4-yl)methanol with approximately 100-200 mg of dry, IR-

grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous

powder is obtained.

Pellet Pressing: Transfer the powder to a pellet press die and apply pressure (typically 8-10

tons) for several minutes to form a transparent or translucent pellet.
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Sample Mounting: Carefully remove the KBr pellet from the die and place it in the sample

holder of the FT-IR spectrometer.

3.2.2. Instrument Parameters

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty sample compartment or a pure KBr pellet

should be collected before scanning the sample.

Mass Spectrometry (MS)
3.3.1. Sample Preparation (for Electrospray Ionization - ESI)

Solution Preparation: Prepare a dilute solution of (Indolin-4-yl)methanol (approximately 1-

10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with

water.

Acidification (for positive ion mode): To promote protonation, a small amount of a volatile acid

(e.g., 0.1% formic acid) is often added to the sample solution.

Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter

before introduction into the mass spectrometer.

3.3.2. Instrument Parameters (Typical for ESI-MS)

Ionization Mode: Positive or negative electrospray ionization.

Capillary Voltage: 3-5 kV.

Nebulizing Gas Flow: Dependent on the instrument, typically nitrogen.

Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
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Mass Range: Scan a range appropriate for the expected molecular ion and fragments (e.g.,

m/z 50-500).

Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectral analysis of (Indolin-4-
yl)methanol.
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Caption: Workflow for the spectral analysis of (Indolin-4-yl)methanol.
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To cite this document: BenchChem. [Technical Guide to the Spectral Analysis of (Indolin-4-
yl)methanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b152004#spectral-data-for-indolin-4-yl-methanol-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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